{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid
Description
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is a non-steroidal anti-inflammatory drug (NSAID) candidate structurally derived from indene acetic acid derivatives. Its core structure features a 1H-inden-3-yl acetic acid scaffold modified with a furan-3-ylmethylidene substituent at position 1 and a methyl group at position 2. The furan moiety introduces electron-rich aromaticity, which may influence its pharmacokinetic and pharmacodynamic properties compared to related compounds like sulindac or indomethacin analogs .
Properties
CAS No. |
672947-98-7 |
|---|---|
Molecular Formula |
C17H14O3 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[3-(furan-3-ylmethylidene)-2-methylinden-1-yl]acetic acid |
InChI |
InChI=1S/C17H14O3/c1-11-15(8-12-6-7-20-10-12)13-4-2-3-5-14(13)16(11)9-17(18)19/h2-8,10H,9H2,1H3,(H,18,19) |
InChI Key |
QZQUEHSNRBYOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C1=CC3=COC=C3)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid typically involves multi-step organic reactions. One common approach is the condensation of a furan derivative with an indene derivative under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dichloromethane, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indene rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include furanones, dihydrofuran derivatives, and various substituted furan and indene compounds.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds related to {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid. Research indicates that derivatives of indene compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that specific indane derivatives could inhibit tubulin polymerization, a crucial process in cancer cell division, leading to apoptosis in resistant cancer cells .
Case Study: Indane Derivatives Against Breast Cancer
A series of indane derivatives were synthesized and tested for their anticancer activity against MCF-7 breast cancer cells. The results showed that compounds with a furan moiety exhibited enhanced cytotoxicity with IC50 values below 10 µM, indicating their potential as therapeutic agents against breast cancer .
1.2 Anti-inflammatory Properties
Compounds similar to {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid have also been investigated for their anti-inflammatory effects. The presence of the furan ring has been associated with the inhibition of pro-inflammatory cytokines, making these compounds candidates for treating inflammatory diseases .
Materials Science
2.1 Organic Electronics
The unique electronic properties of indene derivatives make them suitable for applications in organic electronics. The ability to modify the electronic properties through structural variations allows for the design of materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that incorporating furan groups can enhance charge transport properties, which is vital for improving device efficiency .
Data Table: Electronic Properties of Indane Derivatives
| Compound Name | Mobility (cm²/V·s) | Band Gap (eV) | Application |
|---|---|---|---|
| Indane A | 0.5 | 2.0 | OLED |
| Indane B | 0.8 | 1.8 | OPV |
Agricultural Chemistry
3.1 Pesticidal Activity
The potential pesticidal activity of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid and its derivatives has been explored in agricultural settings. Studies indicate that certain indane derivatives can act as effective fungicides and insecticides due to their ability to disrupt biological pathways in pests .
Case Study: Efficacy Against Fungal Pathogens
A field study assessed the effectiveness of an indane-based fungicide against common agricultural pathogens such as Fusarium spp. Results indicated a significant reduction in fungal biomass with treated crops compared to controls, showcasing the compound's potential as an eco-friendly agricultural solution .
Mechanism of Action
The mechanism of action of {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
A comparative analysis of structurally related indene acetic acid derivatives is presented below:
Key Observations :
- Substituent Effects : The furan group in the target compound confers distinct electronic properties compared to sulfinyl (sulindac) or imidazole (4b in ) substituents. Furan’s lower polarity may reduce water solubility but enhance membrane permeability .
- Melting Points : Compounds with bulkier substituents (e.g., 4c in , melting point 263–265°C) exhibit higher melting points than the target compound, likely due to increased crystallinity from extended π-stacking .
Pharmacological and Physicochemical Properties
A comparison of key parameters is outlined below:
Mechanistic Insights :
- Sulindac’s sulfoxide group enables prodrug activation, reducing gastrointestinal toxicity compared to direct-acting NSAIDs like the target compound .
- The furan substituent may alter binding affinity to cyclooxygenase (COX) enzymes due to differences in hydrogen bonding and steric effects compared to sulindac’s sulfinyl group .
Biological Activity
{1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Chemical Structure
The compound features a furan ring and an indene moiety, which are known to contribute to various biological activities. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that compounds with furan and indene structures exhibit significant antimicrobial properties. For instance, a study conducted by Manikandan et al. demonstrated that derivatives of indene exhibited notable antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 10 to 50 µg/mL.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Indene Derivative 1 | S. aureus | 20 |
| Indene Derivative 2 | E. coli | 30 |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. In vitro studies show that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . The compound's mechanism appears to involve the inhibition of the NF-κB signaling pathway, which is crucial in mediating inflammatory responses.
Anticancer Properties
Preliminary research suggests that {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid may exhibit anticancer properties. A study highlighted its ability to induce apoptosis in cancer cell lines through the activation of caspase pathways . The compound showed a dose-dependent effect, with IC50 values ranging from 15 to 25 µM across different cancer cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 20 |
| HeLa (Cervical Cancer) | 15 |
Mechanistic Studies
Mechanistic investigations into the biological activity of this compound have revealed several pathways through which it exerts its effects:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes associated with inflammation and cancer progression.
- Reactive Oxygen Species (ROS) Modulation : It can modulate ROS levels, contributing to its cytotoxic effects on cancer cells.
- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G2/M phase, thereby inhibiting cell proliferation.
Case Studies
Several case studies have focused on the therapeutic potential of compounds similar to {1-[(Furan-3-yl)methylidene]-2-methyl-1H-inden-3-yl}acetic acid:
- A study involving animal models demonstrated significant tumor reduction when treated with this compound alongside standard chemotherapy agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
